2-Chloro-4-(5-chlorovaleryl)pyridine

Description

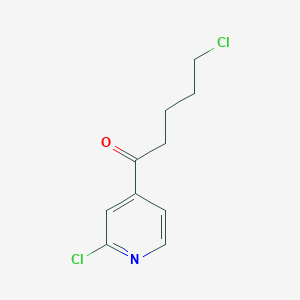

2-Chloro-4-(5-chlorovaleryl)pyridine is a halogenated pyridine derivative characterized by a chlorine atom at the 2-position and a 5-chlorovaleryl (5-chloropentanoyl) substituent at the 4-position of the pyridine ring. Pyridine derivatives with halogen and acyl substituents are widely explored in medicinal chemistry due to their bioactivity, metabolic stability, and utility as intermediates in drug synthesis .

Properties

IUPAC Name |

5-chloro-1-(2-chloropyridin-4-yl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c11-5-2-1-3-9(14)8-4-6-13-10(12)7-8/h4,6-7H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUXEQAHOWHVPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)CCCCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642152 | |

| Record name | 5-Chloro-1-(2-chloropyridin-4-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-09-6 | |

| Record name | 5-Chloro-1-(2-chloro-4-pyridinyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-(2-chloropyridin-4-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(5-chlorovaleryl)pyridine typically involves the reaction of 2-chloropyridine with 5-chlorovaleryl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(5-chlorovaleryl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction of the carbonyl group in the 5-chlorovaleryl moiety can yield alcohol derivatives.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products:

Substitution Reactions: Yield substituted pyridine derivatives.

Oxidation Reactions: Produce pyridine N-oxides.

Reduction Reactions: Form alcohol derivatives.

Scientific Research Applications

Chemistry: 2-Chloro-4-(5-chlorovaleryl)pyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of pyridine derivatives on biological systems. It can also serve as a building block for the synthesis of bioactive molecules .

Medicine: Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, dyes, and other functional materials .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(5-chlorovaleryl)pyridine depends on its specific applicationThe presence of the chloro and 5-chlorovaleryl groups can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Key Structural Features :

- Electron-Withdrawing Effects : The 2-chloro group enhances electrophilicity at the 4-position, facilitating nucleophilic substitution reactions.

Comparison with Similar Pyridine Derivatives

Table 1: Structural and Physical Properties of Selected Pyridine Derivatives

*Calculated based on standard atomic weights.

Key Research Findings

Anti-TMV Activity: Chloro-trifluoromethoxy pyridines exhibit superior anti-tobacco mosaic virus (TMV) activity compared to non-halogenated analogs, attributed to enhanced electrophilicity and membrane interaction .

Synthetic Utility : 2-Chloro-4-substituted pyridines serve as versatile intermediates. For example, 2-chloro-4-(piperidinylmethyl)pyridine oxalate is a key precursor for kinase inhibitors like crizotinib .

Substituent-Driven Bioactivity : The 5-chlorovaleryl group in the target compound may confer unique pharmacokinetic properties, as seen in valeryl-containing drugs with prolonged half-lives .

Biological Activity

2-Chloro-4-(5-chlorovaleryl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, toxicity studies, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 898785-09-6

- Molecular Formula : C11H10Cl2N

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the chloro and valeryl groups enhances its reactivity and ability to form complexes with biomolecules. Preliminary studies suggest that it may act through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

- Receptor Binding : Its structural features allow it to bind to various receptors, influencing physiological responses.

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against several bacterial strains. A study conducted by researchers demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 32 to 128 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Cytotoxicity

Toxicity assessments indicated that the compound has a moderate cytotoxic effect on human cancer cell lines. The IC50 values were determined through MTT assays, revealing significant cytotoxicity against various cancer types.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 12 |

| A549 (lung cancer) | 20 |

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound. Acute toxicity studies in animal models revealed the following findings:

- LD50 Values : The oral LD50 was determined to be approximately 110 mg/kg in mice, indicating moderate toxicity.

- Histopathological Findings : Examination of liver tissues showed signs of necrosis at higher doses, highlighting the need for careful dosage regulation in therapeutic applications.

Case Studies

-

Case Study on Anticancer Properties :

A recent study published in a peer-reviewed journal explored the anticancer potential of this compound. The findings suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways. -

Antimicrobial Efficacy :

Another investigation focused on the antimicrobial efficacy against resistant strains of bacteria. The results indicated that the compound could serve as a lead for developing new antibiotics, particularly against strains resistant to conventional treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.